N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid
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Overview
Description
N-(trans-4'-nitro-4-stilbenyl)-N-methyl-5-aminopentanoic acid is a C-nitro compound that is a stilbene derivative having an N-methyl,N-5-carboxypentylamino group at the 4-position and a nitro substituent at the 4'-position. It has a role as an epitope. It is a monocarboxylic acid, a tertiary amine and a C-nitro compound. It derives from a hydride of a trans-stilbene.
Scientific Research Applications
Electrochemical Properties and Pseudocapacitance Performance
Research by Kowsari et al. (2018) explored N‑benzoyl derivatives of isoleucine, including compounds similar to N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid. They synthesized derivatives like 3‑methyl 2‑[(4‑methylbenzoyl) amino] pentanoic acid and investigated their influence on electrochemical properties of conductive polymer films. This study suggests potential applications in energy storage materials due to enhanced electrochemical performance (Kowsari et al., 2018).
Conformational Analysis for Retinoidal Activity
Kagechika et al. (1989) conducted a study on the conformation of aromatic amides with retinoidal activity, which could be relevant for understanding the structure-activity relationship of N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid. They found that the conformation of active secondary amides is crucial for their biological activity (Kagechika et al., 1989).
Inhibition of Nitric Oxide Synthases
Ulhaq et al. (1998) researched S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of nitric oxide synthases. This study's findings on the structure-activity relationships of such compounds can provide insights into the pharmacological potential of N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid (Ulhaq et al., 1998).
Chromogenic Amino Acid for HIV-Protease Assay
Research by Badalassi et al. (2002) on a chromogenic amino acid derivative for HIV-Protease assay highlights the potential for N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid in developing diagnostic assays. They synthesized specific amino acids for detecting enzyme activity, which could be a significant application area (Badalassi et al., 2002).
Fluorescence Enhancement in Stilbene Derivatives
Yang et al. (2002) studied the fluorescence enhancement in N-phenyl substitutions of stilbene derivatives, which is relevant for the fluorescence properties of N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid. Their work provides insights into the photophysical properties and potential applications in fluorescence-based technologies (Yang et al., 2002).
properties
Product Name |
N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid |
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Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-[N-methyl-4-[(E)-2-(4-nitrophenyl)ethenyl]anilino]pentanoic acid |
InChI |
InChI=1S/C20H22N2O4/c1-21(15-3-2-4-20(23)24)18-11-7-16(8-12-18)5-6-17-9-13-19(14-10-17)22(25)26/h5-14H,2-4,15H2,1H3,(H,23,24)/b6-5+ |
InChI Key |
QLLZAVDYYAQESE-AATRIKPKSA-N |
Isomeric SMILES |
CN(CCCCC(=O)O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CN(CCCCC(=O)O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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